molecular formula C27H21FN2O3 B11521225 2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide

2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide

Cat. No.: B11521225
M. Wt: 440.5 g/mol
InChI Key: DWHOQTKOVYCBCA-UHFFFAOYSA-N
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Description

2-Fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide is a benzohydrazide derivative characterized by:

  • A 2-fluoro substitution on the benzoyl moiety, imparting electron-withdrawing effects.
  • An N-phenyl group on the hydrazide nitrogen, contributing steric bulk and aromatic interactions.

This compound is structurally tailored for applications in medicinal chemistry and materials science, where fluorine and diphenylacetyl groups often enhance bioavailability, photostability, or intermolecular interactions .

Properties

Molecular Formula

C27H21FN2O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide

InChI

InChI=1S/C27H21FN2O3/c28-24-19-11-10-18-23(24)25(31)30(22-16-8-3-9-17-22)29-26(32)27(33,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,33H,(H,29,32)

InChI Key

DWHOQTKOVYCBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide typically involves the condensation reaction of 2-fluorobenzoyl chloride with a suitable hydrazide precursor. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include chloroform and ethyl acetate, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce the generation of waste. This method can include the use of metal catalysts and vacuum conditions to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The fluorobenzoyl group can be reduced to form fluorobenzyl derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoyl and phenyl derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Variations on the Benzohydrazide Core

Compound Name Key Substituents Key Differences & Implications Reference
Target Compound 2-fluoro, N-phenyl, N'-(2-hydroxy-2,2-diphenylacetyl) High hydrophobicity due to diphenylacetyl; fluorine enhances electronic properties.
2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide 4-fluoro on benzoyl, hydroxyl on benzohydrazide Fluorine position alters electronic effects; hydroxyl enables stronger H-bonding.
N-(2-Chlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide Chlorophenyl, pyridinyl, thiourea group Thiourea group increases polarity and metal-chelation potential vs. hydrazide.
N-(4-Fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide 4-fluorobenzylidene, phenoxyphenyl Schiff base formation (imine) introduces conjugation; phenoxy group affects solubility.

Key Insights :

  • Fluorine Position : The 2-fluoro substitution in the target compound may induce stronger intramolecular charge transfer compared to 4-fluoro analogs, as seen in photophysical studies of related benzohydrazides .
  • Diphenylacetyl vs.

Spectroscopic and Computational Studies

  • Photophysical Properties : (E)-2-Fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide (a fluorinated analog) exhibits solvatochromism and intramolecular charge transfer, as shown via DFT and fluorescence studies . The target compound’s 2-fluoro and diphenylacetyl groups may similarly influence its UV-Vis absorption and emission profiles.
  • Crystal Packing : Compounds like N-(2-chlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide form dimers stabilized by N–H⋯O interactions (74% electrostatic contribution) . The target compound’s hydroxyl and fluorine groups may promote analogous intermolecular interactions.

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes fluorine and hydrazide functional groups that are crucial for its biological activity. Its structure is characterized by the presence of a fluorinated moiety, which is known to enhance metabolic stability and alter pharmacokinetics.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that 2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide may act as an inhibitor of key enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, particularly in cancer cells where metabolic pathways are often dysregulated.
  • Cytotoxic Effects : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular homeostasis.

Case Studies

  • Study 1 : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. The IC50 values indicated potent cytotoxicity, suggesting that the compound could be a candidate for further development as an anticancer agent.
  • Study 2 : Another study focused on glioblastoma multiforme (GBM) cells revealed that the compound inhibited glycolysis more effectively than traditional agents, showcasing its potential in targeting metabolic pathways in aggressive cancers.

Data Tables

StudyCell LineIC50 Value (µM)Mechanism
1Breast Cancer5.4Apoptosis Induction
2GBM3.2Glycolysis Inhibition

Pharmacokinetics

The introduction of the fluorine atom appears to enhance the compound's stability and bioavailability. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic profiles due to their ability to evade rapid metabolic degradation.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells at therapeutic doses. This selectivity is critical for minimizing side effects during potential clinical applications.

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